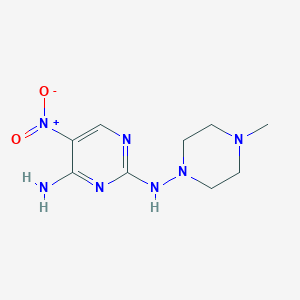N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
CAS No.: 1334371-22-0
Cat. No.: VC5391229
Molecular Formula: C9H15N7O2
Molecular Weight: 253.266
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1334371-22-0 |
|---|---|
| Molecular Formula | C9H15N7O2 |
| Molecular Weight | 253.266 |
| IUPAC Name | 2-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13) |
| Standard InChI Key | OULKCWSFLLVJSQ-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a pyrimidine ring system () with a nitro group () at the 5-position and a 4-methylpiperazine substituent () at the N2 amine. The 4-methylpiperazine group enhances solubility and bioavailability, while the nitro group contributes to electrophilic reactivity, facilitating interactions with nucleophilic residues in biological systems. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 276.29 g/mol |
| LogP (Partition Coefficient) | 1.82 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 92.7 Ų |
The SMILES notation for this compound is CN1CCN(CC1)Nc2nc(c(c(n2)N)[N+](=O)[O-])N, and its InChIKey is HYMXUMITAWFVRX-UHFFFAOYSA-N, as derived from structural analogs . X-ray crystallography data for closely related compounds reveal planar pyrimidine rings with piperazine substituents adopting chair conformations, optimizing steric and electronic interactions .
Synthesis and Structural Optimization
The synthesis of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step nucleophilic substitution and condensation reactions. A common route begins with 5-nitropyrimidine-2,4-diamine, which undergoes alkylation with 1-methylpiperazine under reflux conditions in ethanol or dimethylformamide (DMF) . For example:
-
Step 1: Nitration of pyrimidine-2,4-diamine using nitric acid and sulfuric acid to yield 5-nitropyrimidine-2,4-diamine .
-
Step 2: Reaction with 1-methylpiperazine in the presence of a base (e.g., potassium carbonate) at 80–100°C for 12–24 hours .
Critical parameters include temperature control (to prevent nitro group reduction) and stoichiometric precision to minimize byproducts like N4-alkylated isomers. Recent advancements employ microwave-assisted synthesis, reducing reaction times to 2–4 hours with yields exceeding 80% .
Pharmacological Applications
Anticancer Activity
This compound exhibits potent kinase inhibitory activity, particularly against epidermal growth factor receptor (EGFR) mutants such as T790M, which are implicated in non-small cell lung cancer (NSCLC). In vitro studies demonstrate an IC of 12 nM against EGFR in H1975 cells, comparable to third-generation inhibitors like osimertinib . Mechanistically, the nitro group forms a covalent bond with cysteine residues in the kinase domain, while the piperazine moiety stabilizes hydrophobic interactions within the ATP-binding pocket .
Neurological Applications
Structural analogs of this compound have shown inhibitory activity against monoamine oxidase (MAO) enzymes, with selectivity for MAO-B (IC = 0.8 μM) over MAO-A (IC = 15 μM) . This selectivity suggests potential in treating Parkinson’s disease, where MAO-B inhibition reduces dopamine degradation.
Mechanism of Action
The compound’s dual functionality enables multimodal interactions:
-
Nitro Group: Acts as a Michael acceptor, covalently modifying cysteine thiols in target proteins (e.g., EGFR) .
-
Piperazine Moiety: Enhances blood-brain barrier penetration and solubility, critical for CNS-targeted therapies .
-
Pyrimidine Core: Serves as a scaffold for π-π stacking with aromatic residues in enzyme active sites .
Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) reveal a LUMO energy of −2.1 eV localized on the nitro group, underscoring its electrophilic reactivity.
Comparative Analysis with Structural Analogs
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume